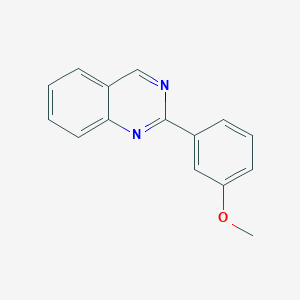
2-(3-Methoxyphenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)quinazoline can be achieved through several methods. One common approach involves the condensation of o-aminobenzylamines with benzylamines in the presence of a catalyst. For instance, a metal-free synthetic method using 4,6-dihydroxysalicylic acid as an organocatalyst has been developed. This method involves oxidative condensation, intramolecular cyclization, and aromatization to yield 2-arylquinazolines with high efficiency .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce environmental impact. The development of green chemistry methods, such as the use of atmospheric oxygen as an oxidant, has been a significant advancement in the industrial synthesis of quinazoline derivatives .
化学反応の分析
Types of Reactions: 2-(3-Methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with diverse substituents.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and functional materials.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
2-Phenylquinazoline: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)quinazoline: The methoxy group is at the 4-position, which can affect its reactivity and biological activity.
2-(3-Hydroxyphenyl)quinazoline:
Uniqueness: 2-(3-Methoxyphenyl)quinazoline is unique due to the specific positioning of the methoxy group, which influences its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)quinazoline |
InChI |
InChI=1S/C15H12N2O/c1-18-13-7-4-6-11(9-13)15-16-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 |
InChIキー |
FWHMIILKVLNNEC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)
![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-](/img/structure/B11871615.png)

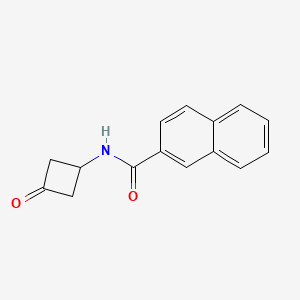
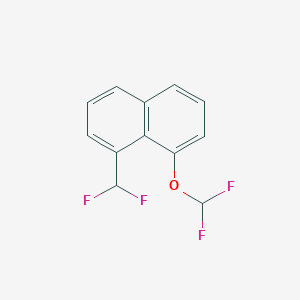

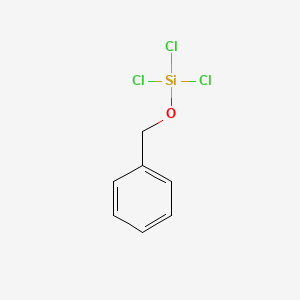
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)
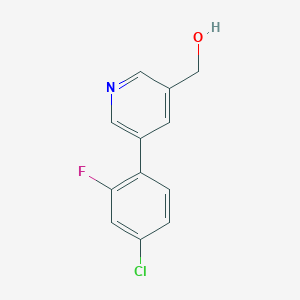
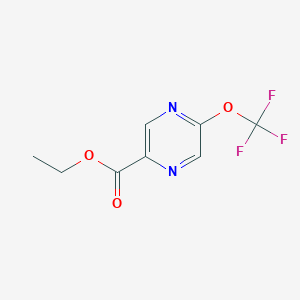


![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)
